molecular formula C22H30N2OS B2587917 2-({[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine CAS No. 1421500-28-8

2-({[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine

Cat. No.: B2587917
CAS No.: 1421500-28-8
M. Wt: 370.56
InChI Key: PNDQJVWILSNWCI-UHFFFAOYSA-N
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Description

2-({[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine is a useful research compound. Its molecular formula is C22H30N2OS and its molecular weight is 370.56. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The interaction of nitrosochlorides based on adamantanes with 1Н-azoles in pyridine medium led to the formation of α-azolyl oximes of the adamantane series. This reaction showcased the potential of adamantane derivatives in facilitating Michael acceptor-based conjugated 1,4-additions, signifying their role in the development of complex organic molecules (Krasnikov et al., 2014).
  • Novel tetrahydropyrimidine–adamantane hybrids were synthesized and showed promising anti-inflammatory activities. This underscores the importance of adamantane derivatives in medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic applications (Kalita et al., 2015).
  • Studies on the solvent-driven rotamerization in adamantyl-containing compounds highlighted the influence of solvent on the chemical behavior of such molecules, providing insights into the design of adamantane derivatives for specific applications, including drug design and material science (Lomas, 2001).

Catalytic and Biological Activities

  • Adamantane derivatives have been explored as catalysts, such as in the hydration of alkynes, demonstrating their versatility in catalysis and potential for industrial application in chemical synthesis processes (吴功德 et al., 2015).
  • The radical 11C-aminocarbonylation of alkyl iodides into 11C-labelled amides, including adamantane derivatives, represents a novel approach in the field of radiochemistry, opening avenues for the development of radiotracers for medical imaging (Chow et al., 2016).
  • Diiron(III) complexes with adamantane-based ligands have been studied as functional models for methane monooxygenases, showcasing the role of adamantane derivatives in mimicking natural enzymatic processes and potentially aiding in the development of industrial catalysts for hydroxylation reactions (Sankaralingam & Palaniandavar, 2014).

Properties

IUPAC Name

1-adamantyl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2OS/c25-21(22-12-17-9-18(13-22)11-19(10-17)14-22)24-7-4-16(5-8-24)15-26-20-3-1-2-6-23-20/h1-3,6,16-19H,4-5,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDQJVWILSNWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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